molecular formula C14H16N2O2 B3434508 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylic acid CAS No. 952959-43-2

1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B3434508
CAS No.: 952959-43-2
M. Wt: 244.29 g/mol
InChI Key: MFSBMCOEPVWHDG-UHFFFAOYSA-N
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Description

1-(2,6-Diethylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound characterized by the presence of an imidazole ring substituted with a carboxylic acid group and a 2,6-diethylphenyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2,6-diethylphenylamine and glyoxal.

    Formation of Imidazole Ring: The reaction involves the condensation of 2,6-diethylphenylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring.

    Carboxylation: The imidazole derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods:

    Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where precise control over temperature and pressure is maintained to ensure high yield and purity.

    Catalysts: Catalysts such as palladium or copper complexes may be used to enhance the efficiency of the carboxylation step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the imidazole ring can yield various hydrogenated derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation Products: 2,6-Diethylbenzaldehyde, 2,6-diethylbenzoic acid.

    Reduction Products: Hydrogenated imidazole derivatives.

    Substitution Products: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(2,6-Diethylphenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylic acid exerts its effects involves:

    Molecular Targets: The compound can interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may inhibit or activate biochemical pathways by binding to active sites or allosteric sites on target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with methyl groups instead of ethyl groups.

    1-(2,6-Diethylphenyl)-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness: 1-(2,6-Diethylphenyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the ethyl groups, which can influence its chemical reactivity and biological activity compared to its methyl-substituted analogs. The carboxylic acid group also provides distinct chemical properties and potential for further derivatization.

Properties

IUPAC Name

1-(2,6-diethylphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-10-6-5-7-11(4-2)13(10)16-8-12(14(17)18)15-9-16/h5-9H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSBMCOEPVWHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219922
Record name 1-(2,6-Diethylphenyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-43-2
Record name 1-(2,6-Diethylphenyl)-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Diethylphenyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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